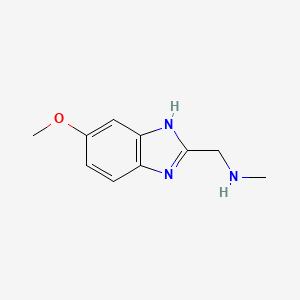

1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine

Description

1-(6-Methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine (CAS: 933714-26-2) is a benzimidazole derivative characterized by a methoxy group at the 6-position of the benzimidazole core and an N-methylmethanamine side chain at the 2-position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatile biological activities, including antimicrobial, antiviral, and anticancer properties .

The compound is synthesized via multi-step procedures involving condensation reactions, as evidenced by analogous benzimidazole-based syntheses (e.g., hydrazide derivatives in ). It is typically purified to ≥95% purity and characterized using spectroscopic methods (e.g., $ ^1H $-NMR, IR) and elemental analysis .

Properties

IUPAC Name |

1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-11-6-10-12-8-4-3-7(14-2)5-9(8)13-10/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRXYRRZMCFZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

N-Methylation: The benzimidazole core is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can facilitate reduction.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of dihydrobenzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(6-Methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylmethanamine groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Basicity : The N-methyl group reduces hydrogen-bonding capacity relative to primary amines (e.g., 1-(6-fluoro-1-methyl-1H-benzodiazol-2-yl)methanamine), impacting solubility and pharmacokinetics .

Heterocyclic Compounds with N-Methylmethanamine Moieties

Key Observations :

- Core Flexibility : The benzimidazole core offers greater planarity and conjugation than pyrazole or benzothiazole derivatives, affecting binding to biological targets .

- Toxicity : Pyrazole-based N-methylmethanamines (e.g., ) exhibit higher acute toxicity (H302) compared to benzimidazole derivatives, suggesting structural influences on safety profiles.

Physicochemical and Functional Comparisons

Table 3: Physicochemical Properties

Functional Insights :

- The target compound’s methoxy group may improve water solubility relative to methyl or fluorine substituents, balancing LogP for drug-likeness .

- Its benzimidazole core supports supramolecular interactions (e.g., hydrogen bonding, π-stacking) critical for molecular recognition in medicinal chemistry .

Biological Activity

1-(6-Methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine is a compound belonging to the benzimidazole class, known for its diverse biological activities. This compound features a methoxy group at the 6-position of the benzimidazole ring and a methylmethanamine group attached to the nitrogen atom at the 1-position. The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.

Antimicrobial Properties

Research has indicated that compounds within the benzimidazole family, including this compound, exhibit significant antimicrobial activity. A study highlighted that derivatives with methoxy and hydroxy groups showed pronounced antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis .

Antiproliferative Activity

The antiproliferative properties of this compound have been investigated in various studies. For instance, modifications to the benzimidazole core, such as introducing methoxy and hydroxy groups, have been shown to enhance antiproliferative activity in cancer cell lines. Notably, derivatives with specific substitutions demonstrated IC50 values ranging from 1.2 to 5.3 μM against the MCF-7 breast cancer cell line .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, such as enzymes and receptors. The methoxy and methylmethanamine groups may enhance binding affinity and specificity, potentially leading to inhibition of enzyme activities or modulation of receptor functions .

Antioxidative Activity

In addition to its antimicrobial and antiproliferative effects, this compound has been studied for its antioxidative properties. Compounds with electron-donating groups like methoxy have shown improved antioxidative activity by stabilizing free radicals, thus preventing oxidative stress in cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(6-Methoxy-1H-benzimidazol-2-yl)ethanol | Ethanol instead of methylmethanamine | Moderate antiproliferative activity |

| 1-(6-Methoxy-1H-benzimidazol-2-yl)methanol | Methanol instead of methylmethanamine | Lower antimicrobial activity |

| 1-(6-Methoxy-1H-benzimidazol-2-yl)ethanone | Ethanone instead of methylmethanamine | Similar antiproliferative effects |

This table illustrates how variations in substituents can influence the biological activity of benzimidazole derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including this compound:

- Anticancer Activity : A study reported that N-substituted benzimidazole carboxamides exhibited selective antiproliferative activity against different cancer cell lines, emphasizing the importance of substituent placement on biological outcomes .

- Antioxidant Mechanism : Research demonstrated that certain benzimidazole derivatives could inhibit oxidative damage by targeting specific pathways involved in oxidative stress, resulting in lower cytotoxicity while maintaining their therapeutic efficacy .

- Synthesis and Characterization : The synthesis typically involves forming the benzimidazole core through condensation reactions followed by N-methylation and further functionalization to enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.